molecular formula C7H9N3O B12451413 N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine

N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine

Cat. No.: B12451413
M. Wt: 151.17 g/mol
InChI Key: HWGIAWUEOPPQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine is an organic compound with the molecular formula C7H9N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with an amino group and an ethylidene hydroxylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine typically involves the reaction of 6-aminopyridine with ethylidene hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or other electrophiles under mild to moderate conditions .

Major Products

The major products formed from these reactions include oximes, nitroso compounds, substituted pyridines, and various amine derivatives. These products have significant applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylidene hydroxylamine moiety allows for unique interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7-3-1-2-6(10-7)4-5-9-11/h1-3,5,11H,4H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGIAWUEOPPQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CC=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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